1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine

Lipophilicity Membrane Permeability ADME

1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine (CAS 1179914-20-5) is a synthetic small molecule belonging to the 3-aminopyrazole class, a privileged scaffold in medicinal chemistry due to the 3-aminopyrazole moiety's dual hydrogen-bond donor/acceptor capability. The compound features a 3,5-dimethylbenzyl substituent at the N1 position of the pyrazole ring, giving it a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B15300048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CN2C=CC(=N2)N)C
InChIInChI=1S/C12H15N3/c1-9-5-10(2)7-11(6-9)8-15-4-3-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14)
InChIKeyWGSKUOMIFAXRFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine: Core Identifier and Chemical Class for Procurement Decisions


1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine (CAS 1179914-20-5) is a synthetic small molecule belonging to the 3-aminopyrazole class, a privileged scaffold in medicinal chemistry due to the 3-aminopyrazole moiety's dual hydrogen-bond donor/acceptor capability [1]. The compound features a 3,5-dimethylbenzyl substituent at the N1 position of the pyrazole ring, giving it a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol . This substitution pattern distinguishes it from other regioisomeric dimethylbenzyl-3-aminopyrazoles and is primarily utilized as a research intermediate in kinase inhibitor and CNS-targeted drug discovery programs.

Why Generic 1-Benzyl-3-aminopyrazoles Cannot Substitute for 1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine


Simply sourcing any 1-benzyl-3-aminopyrazole derivative as a 'drop-in' replacement ignores critical, quantifiable differences in lipophilicity and basicity that directly affect membrane permeability and target binding. The 3,5-dimethyl substitution on the benzyl ring of this compound creates a symmetrical, electron-rich aromatic system with a predicted logP of 2.8–3.5, which is substantially higher than the unsubstituted benzyl analog (logP ~1.5) . This enhanced lipophilicity, combined with a distinct pKa profile, dictates that interchangeable use in structure-activity relationship (SAR) studies or biological assays will yield non-comparable results, undermining data reproducibility and lead optimization efforts .

1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine: Quantified Differentiation from Closest Analogs


Predicted Lipophilicity (logP) Comparison: 3,5-Dimethylbenzyl vs. Unsubstituted Benzyl 3-Aminopyrazole

The 3,5-dimethylbenzyl substitution significantly elevates the predicted octanol-water partition coefficient (logP) relative to the unsubstituted benzyl analog. The predicted logP for 1-(3,5-dimethylbenzyl)-1H-pyrazol-3-amine is approximately 2.8–3.5, whereas the unsubstituted 1-benzyl-1H-pyrazol-3-amine has a predicted logP of ~1.5 . This represents a ~2- to 5-fold increase in lipophilicity, which directly correlates with enhanced passive membrane permeability—a critical parameter for intracellular target engagement in cell-based assays [1].

Lipophilicity Membrane Permeability ADME

Predicted Ionization (pKa) Differences: Impact on Solubility and Formulation

The predicted pKa of the pyrazole ring amine in 1-benzyl-1H-pyrazol-3-amine is approximately 3.99, indicating weak basicity . Introduction of the electron-donating 3,5-dimethyl groups on the benzyl ring is expected to slightly modulate the pKa of the aminopyrazole system through inductive and resonance effects, although direct experimental data for the compound is unavailable. In contrast, the parent 3-aminopyrazole has a predicted pKa of ~15.28, reflecting its distinct tautomeric equilibrium . This difference is critical for solubility and salt formation strategies, where the compound's ionization state at physiological pH (7.4) will differ from both the unsubstituted benzyl analog and the parent heterocycle.

Ionization Solubility Formulation

Regioisomeric Differentiation: 3,5-Dimethylbenzyl vs. 2,6-Dimethylbenzyl vs. 3,4-Dimethylbenzyl Substitution

This compound is the 3,5-dimethylbenzyl regioisomer (CAS 1179914-20-5), which is structurally distinct from its closest 2,6-dimethylbenzyl isomer (CAS 1557456-06-0) and 3,4-dimethylbenzyl isomer (CAS 1177354-56-1) . The 3,5-substitution pattern creates a unique steric and electronic environment: the two methyl groups are meta to each other on the benzyl ring, resulting in a symmetrical electron density distribution that differs from the ortho-disubstituted 2,6-isomer and the adjacent-disubstituted 3,4-isomer. This difference has been shown to affect kinase selectivity and binding modes in 3-aminopyrazole chemotypes, where even minor benzyl substitution changes can produce >10-fold differences in target affinity [1]. While direct comparative bioactivity data for these specific isomers is not publicly available, regioisomeric control is a critical quality attribute for SAR reproducibility.

Regiochemistry Structure-Activity Relationship Synthetic Chemistry

Pharmacophoric Advantage: 3-Aminopyrazole as a Privileged Kinase Hinge-Binding Motif

The 3-aminopyrazole core functions as a validated kinase hinge-binding motif, with the exocyclic amine acting as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region and the pyrazole N2 serving as a hydrogen bond acceptor . This pharmacophore is shared by clinical-stage kinase inhibitors, with 3-aminopyrazole derivatives achieving IC50 values as low as 1.6 nM against AXL kinase and 37 nM against CDK2/Cyclin A, with selectivity demonstrated against >400 wild-type kinases [1][2]. The 3,5-dimethylbenzyl substitution at N1 positions the hydrophobic group for optimal interaction with the kinase selectivity pocket, a design principle validated across multiple kinase targets. Procurement of this specific N1-substituted scaffold ensures continuity with published SAR and avoids the need for re-optimization.

Kinase Inhibitor Medicinal Chemistry Hinge Binder

1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine: Recommended Procurement Scenarios Based on Evidence


Kinase Inhibitor Lead Optimization Campaigns Requiring a Defined N1-Benzyl Scaffold

The 3-aminopyrazole core provides a validated kinase hinge-binding pharmacophore, while the 3,5-dimethylbenzyl group at N1 offers a defined lipophilic contact for the selectivity pocket. Where published medicinal chemistry campaigns use N1-substituted 3-aminopyrazoles (e.g., AXL, CDK, FGFR inhibitor programs), this compound functions as a key intermediate for further C4/C5 functionalization [1]. Its predicted logP of 2.8–3.5 aligns with the lead-like chemical space preferred for intracellular kinase targets, avoiding the excessive hydrophilicity of unsubstituted benzyl analogs that can limit cell permeability .

Structure-Activity Relationship (SAR) Studies Exploring Benzyl Substitution Effects

When systematically exploring the impact of benzyl ring methylation on target affinity, selectivity, and ADME properties, this compound serves as the symmetrical 3,5-dimethyl substituted probe. Together with its 2,6- and 3,4-dimethylbenzyl regioisomers, it enables a complete regioisomeric SAR matrix [1]. Because even minor changes in benzyl substitution can produce >10-fold differences in kinase binding affinity, procurement of the correct regioisomer is essential for generating interpretable SAR data .

Computational Chemistry and Molecular Modeling Validation

The compound's well-defined structure and predicted physicochemical properties (logP ~2.8–3.5, pKa ~3.5–4.5) make it suitable as a computational modeling probe for validating docking poses in kinase homology models. Its distinct 3,5-dimethyl substitution pattern provides unique calculated descriptors (e.g., RDF095p) that QSAR models have identified as significant contributors to aminopyrazole kinase inhibitory activity [1]. Procurement at 98% purity (as offered by major suppliers) ensures that experimental validation of computational predictions is not confounded by impurities .

Quote Request

Request a Quote for 1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.